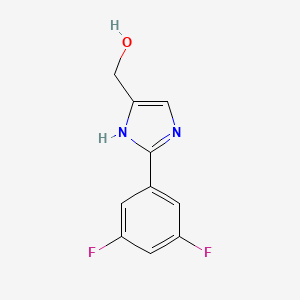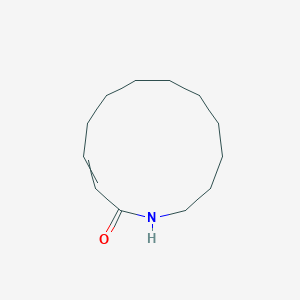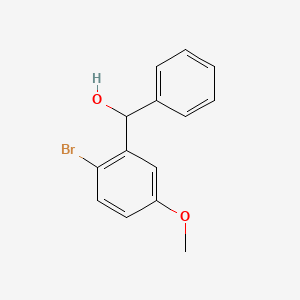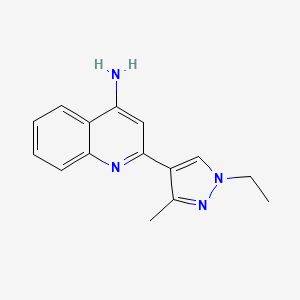![molecular formula C13H19N5 B11746727 3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746727.png)
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring structure Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and ethyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.
Substitution Reactions: Introducing the cyclopropyl and ethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, analgesic, and antitumor activities.
Biological Studies: Investigated for its effects on enzyme activity and cellular pathways.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrazoline Derivatives: Exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine stands out due to its unique combination of cyclopropyl and ethyl groups, which may enhance its pharmacological properties and specificity for certain targets .
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-3-18-11(6-7-15-18)9-14-13-8-12(10-4-5-10)16-17(13)2/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI Key |
AHNZGPHIXBQHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746645.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746649.png)




![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11746666.png)

![bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746683.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746701.png)

![7H-benzo[4,5]thieno[2,3-b]carbazole](/img/structure/B11746716.png)
![3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746728.png)
